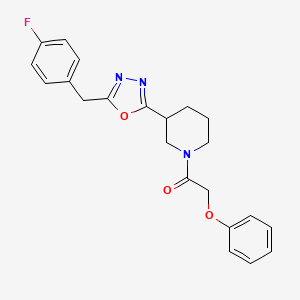

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-18-10-8-16(9-11-18)13-20-24-25-22(29-20)17-5-4-12-26(14-17)21(27)15-28-19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCSWHAHKLZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

Attachment of the Phenoxyethanone Moiety: The final step involves the coupling of the phenoxyethanone moiety to the piperidine-oxadiazole intermediate, typically through a condensation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Structural Analogues with Piperidine-Oxadiazole Frameworks

Key Observations :

Table 2: Activity Profiles of Selected Analogues

Key Observations :

Key Observations :

- The target compound lacks reported melting point and spectral data, limiting direct comparisons.

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ).

- Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (as in ) introduces sulfur, which could alter redox sensitivity but improve affinity for metalloenzymes.

Biological Activity

The compound 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Features:

- Oxadiazole Ring: This five-membered ring is known for its ability to enhance biological activity by facilitating interactions with various biological targets.

- Fluorobenzyl Group: The presence of the fluorine atom can influence the electronic properties of the compound, potentially enhancing its binding affinity to targets.

- Piperidine Moiety: This cyclic amine structure is often associated with improved solubility and bioavailability in pharmaceutical compounds.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the piperidine group are crucial for modulating enzyme activity and receptor binding.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, making it a candidate for drug development against metabolic disorders.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

- Anticancer Activity: Preliminary studies suggest that compounds with oxadiazole structures exhibit cytotoxic effects on cancer cell lines. The fluorobenzyl group may enhance these effects by improving cellular uptake.

- Antimicrobial Properties: The unique structure suggests possible activity against bacterial and fungal pathogens, warranting further investigation into its use as an antibiotic or antifungal agent.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including compounds similar to This compound . Results indicated significant inhibition of tumor growth in xenograft models, with IC50 values suggesting potent activity against various cancer types .

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that derivatives containing the oxadiazole moiety exhibited broad-spectrum antimicrobial activity. The study highlighted that modifications to the benzyl group influenced efficacy against specific strains of bacteria .

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.